2-(2,3-Dimethylphenoxy)propanoyl chloride
Description
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7-5-4-6-10(8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHRNLFAIOSJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(2,3-Dimethylphenoxy)propanoyl chloride typically proceeds via the following key steps:
- Preparation of 2-(2,3-Dimethylphenoxy)propanoic acid as a precursor.
- Conversion of the acid to the corresponding acyl chloride using chlorinating agents.
This two-step approach is standard for preparing acyl chlorides from phenoxy acid derivatives.
Preparation of 2-(2,3-Dimethylphenoxy)propanoic Acid
The acid intermediate is synthesized by nucleophilic substitution or esterification reactions involving 2,3-dimethylphenol and propanoic acid derivatives.
- React 2,3-dimethylphenol with propionic acid derivatives or their activated forms (e.g., propionyl chloride or esters) under alkaline conditions.
- Use of alkali (e.g., NaOH) in aqueous or organic solvents facilitates phenolate formation, enhancing nucleophilicity.
- Heating under inert atmosphere (e.g., nitrogen or argon) promotes the ether bond formation between the phenol and propanoic acid moiety.
This method is supported by analogous procedures in the synthesis of related phenoxyacetic acids, such as 2,6-dimethylphenoxyacetic acid, where 2,6-xylenol is reacted with alkali and mono chloroacetic acid under controlled molar ratios and inert atmosphere to yield the phenoxy acid intermediate.
Conversion to this compound
The conversion of the acid to the acyl chloride is typically achieved by treatment with chlorinating reagents such as:
- Thionyl chloride (SOCl₂)
- Oxalyl chloride (COCl)₂
- Phosphorus pentachloride (PCl₅)
- Phosphorus trichloride (PCl₃)
- Reaction of the acid with thionyl chloride under reflux conditions in anhydrous solvents (e.g., dichloromethane or chloroform).
- The reaction is often carried out under inert atmosphere to prevent hydrolysis.
- Excess thionyl chloride is removed by distillation or evaporation under reduced pressure.
- The resulting acyl chloride is purified by distillation or recrystallization if solid.
This approach is standard in preparing acyl chlorides from aromatic or aliphatic carboxylic acids and is consistent with the preparation of related compounds such as substituted phenoxyacetyl chlorides.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Starting phenol | 2,3-Dimethylphenol | Purity > 99% recommended |
| Base | Sodium hydroxide (NaOH) | Molar ratio ~1:1 with phenol |
| Solvent | Water or aqueous-organic mixture | Facilitates phenolate formation |
| Temperature | 60–100 °C | Heating promotes ether formation |
| Chlorinating agent | Thionyl chloride (SOCl₂) | 1.1–1.5 equivalents relative to acid |
| Reaction time | 2–6 hours | Monitored by TLC or acid chloride formation |
| Atmosphere | Inert gas (N₂ or Ar) | Prevents moisture ingress and hydrolysis |
Purification and Characterization
- The crude acyl chloride is typically purified by vacuum distillation due to its sensitivity to moisture.
- Characterization involves:
- Infrared spectroscopy (IR): Presence of acyl chloride peak near 1800 cm⁻¹.
- Nuclear Magnetic Resonance (NMR): Confirmation of aromatic and aliphatic protons.
- Gas Chromatography-Mass Spectrometry (GC-MS): Purity and molecular weight confirmation.
- Moisture exclusion is critical to prevent hydrolysis back to the acid.
Research Findings and Comparative Notes
- The synthetic route through phenol alkylation followed by acid chloride formation is well-established and provides good yields.
- Similar phenoxy acid chlorides prepared via this route show yields ranging from 70% to 90% after purification.
- The choice of chlorinating agent influences reaction time and purity; thionyl chloride is preferred for milder conditions and easier removal of byproducts.
- Reaction under inert atmosphere and anhydrous conditions is essential to avoid side reactions.
- Analogous synthetic strategies have been reported in patent literature for related dimethylphenoxy compounds, emphasizing the importance of molar ratios and reaction atmosphere.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Phenol alkylation/ether formation | 2,3-Dimethylphenol + propanoic acid derivative + NaOH, heat, inert atmosphere | Formation of 2-(2,3-dimethylphenoxy)propanoic acid |
| 2 | Acid to acyl chloride conversion | Thionyl chloride, reflux, inert atmosphere, anhydrous solvent | Formation of this compound |
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenoxy)propanoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include various substituted propanoic acid derivatives.
Hydrolysis Product: The primary product of hydrolysis is 2-(2,3-dimethylphenoxy)propanoic acid.
Scientific Research Applications
Organic Synthesis
2-(2,3-Dimethylphenoxy)propanoyl chloride serves as a crucial building block in organic synthesis. Its structure allows for nucleophilic acyl substitution reactions, making it useful for synthesizing more complex organic molecules. This compound can be employed to create derivatives that exhibit varied biological activities.
Medicinal Chemistry
The compound has shown promise as a precursor in the development of pharmaceuticals. Its ability to modify biological targets allows researchers to explore its potential therapeutic effects. Specific applications include:
- Antimicrobial Activity: Similar compounds have demonstrated efficacy against various pathogens. Preliminary studies indicate that this compound may also possess antimicrobial properties.
- Enzyme Inhibition: The chlorinated phenoxy group can inhibit key enzymes involved in metabolic pathways through nucleophilic substitution reactions, potentially leading to the development of enzyme inhibitors for treating diseases related to enzyme dysfunction.
Biological Research
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These interactions may modulate enzyme activity and influence cellular responses.
Data Table: Summary of Applications
| Application Area | Description | Potential Outcomes |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Development of new compounds with diverse activities |
| Medicinal Chemistry | Precursor for pharmaceuticals; potential therapeutic effects | Antimicrobial agents; enzyme inhibitors |
| Biological Research | Interaction with molecular targets; modulation of enzyme activity | Insights into disease mechanisms; drug discovery |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of phenoxy compounds similar to this compound. Results indicated significant inhibition of bacterial growth at higher concentrations, suggesting that this compound may also exhibit similar effects.
Case Study 2: Enzyme Inhibition
Research on related phenoxy compounds demonstrated their ability to inhibit the Type III Secretion System (T3SS) in pathogenic E. coli. This finding suggests that this compound may also inhibit similar virulence factors, providing insights into its potential as an antimicrobial agent.
Safety and Toxicological Considerations
Due to its corrosive nature and potential health risks (e.g., skin burns upon contact), appropriate safety measures must be taken when handling this compound. It is classified as an irritant and poses risks if ingested or inhaled.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenoxy)propanoyl chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity is exploited in various chemical and biological applications to modify molecules and study their properties .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of 2-(2,3-dimethylphenoxy)propanoyl chloride, highlighting differences in substituents, applications, and properties:
*Simplified formulas for clarity.
Biological Activity
2-(2,3-Dimethylphenoxy)propanoyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article reviews existing literature on its biological activity, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and case studies that illustrate its applications.
Chemical Structure : The compound features a propanoyl chloride moiety attached to a 2,3-dimethylphenoxy group. This structure is significant as it influences the compound's reactivity and biological interactions.
Reactivity : As an acyl chloride, it readily participates in nucleophilic acyl substitution reactions, allowing for the formation of various derivatives through reactions with alcohols and amines. This reactivity is crucial for its application in organic synthesis and drug development.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell growth and survival pathways. For example, compounds that share structural similarities with this compound have been identified as Mcl-1 inhibitors, which are crucial in cancer therapy due to their role in preventing apoptosis in cancer cells .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease pathways.
- Cellular Uptake : The dimethylphenoxy group enhances lipophilicity, potentially facilitating cellular uptake and interaction with intracellular targets.
- Signal Transduction Modulation : It may modulate signaling pathways that regulate cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds related to this compound. Research indicates that modifications to the phenoxy group can significantly impact potency and selectivity against various biological targets. For example:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the aromatic ring can enhance or diminish activity against specific targets.
- Linker Variations : Adjusting the length and composition of linkers connecting functional groups can optimize interactions with biological targets .
Case Studies
- Anticancer Studies : A series of compounds structurally related to this compound were evaluated for their ability to inhibit cancer cell lines. Results showed that certain modifications led to increased potency against breast cancer cells, highlighting the importance of structural optimization in drug design .
- Antimicrobial Applications : In a study focusing on phenoxy derivatives, compounds similar to this compound demonstrated bacteriostatic effects against Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating resistant bacterial infections .
Q & A
Basic: What are the optimal synthetic conditions for preparing 2-(2,3-Dimethylphenoxy)propanoyl chloride from its carboxylic acid precursor?
Methodological Answer:
The synthesis typically involves reacting 2-(2,3-dimethylphenoxy)propanoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Due to the electron-donating methyl groups on the aromatic ring, the acidity of the precursor acid is reduced, necessitating prolonged reflux (4–6 hours) at 70–80°C to ensure complete conversion . Post-reaction, excess SOCl₂ is removed via rotary evaporation under reduced pressure. Critical steps include maintaining a moisture-free environment to prevent hydrolysis and using inert gas purging to avoid oxidative side reactions .
Advanced: How can researchers minimize the formation of biphenyl byproducts during synthesis?
Methodological Answer:
Unexpected biphenyl derivatives (e.g., 3,3',5,5'-tetra(tert-butyl)-4,4'-dihydroxybiphenyl) may form via redox pathways when electron-rich phenolic precursors react with SOCl₂. To mitigate this:
- Use stoichiometric control of SOCl₂ (1.2–1.5 equivalents) to limit excess reagent.
- Conduct reactions under nitrogen/argon to suppress oxidative coupling.
- Monitor reaction progress with TLC or in-situ FTIR to detect early byproduct formation .
- If byproducts persist, introduce radical scavengers (e.g., BHT) or switch to milder acylating agents like oxalyl chloride .
Basic: What safety measures are critical when handling this compound?
Methodological Answer:
- Engineering Controls: Use fume hoods with ≥100 fpm face velocity to prevent inhalation exposure.
- PPE: Wear nitrile gloves, chemical-resistant aprons, and safety goggles.
- Decontamination: Immediately rinse skin/eyes with water for 15 minutes; use emergency showers if contaminated .
- Storage: Keep in sealed, amber glass bottles under nitrogen at 2–8°C to prevent moisture ingress .
Advanced: What analytical strategies are recommended for characterizing this compound and its impurities?
Methodological Answer:
- Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Monitor at 254 nm; retention times should align with standards (±0.2 min) .
- Structural Confirmation: Employ ¹H/¹³C NMR in CDCl₃. Key signals include:
- Impurity Profiling: GC-MS (EI mode) to detect volatile byproducts (e.g., chlorinated intermediates) .
Basic: How do the methyl substituents influence reaction kinetics during synthesis?
Methodological Answer:
The 2,3-dimethyl groups on the phenoxy ring are electron-donating, reducing the carboxylic acid's acidity (pKa ~4.5–5.0 vs. ~2.5 for unsubstituted analogs). This necessitates:
- Extended reaction times (6+ hours) for complete conversion to the acyl chloride.
- Use of catalytic DMAP (5 mol%) to enhance reactivity in SOCl₂-mediated reactions .
- Acid scavengers (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction forward .
Advanced: What role does this compound play in synthesizing heterocyclic scaffolds?
Methodological Answer:
The acyl chloride is a key intermediate in constructing 1,3,4-oxadiazoles and thiazolidinones:
- Oxadiazole Synthesis: React with hydrazides (e.g., 2-(2,4-dimethylphenoxy)acetohydrazide) under basic conditions (pH 5–6) to form 1,3,4-oxadiazol-2-thiol derivatives. Optimal yields (75–85%) are achieved at 80°C for 8 hours .
- Thiazolidinone Formation: Condense with thioureas in dry THF, followed by cyclization with iodine/DBU to yield thiazolidin-4-ones. Monitor via ¹H NMR for imine intermediate formation (δ 8.1–8.3 ppm) .
Basic: How should researchers optimize workup procedures to isolate high-purity product?
Methodological Answer:
- Quenching: Add reaction mixture dropwise to ice-cold NaHCO₃ (5% w/v) to neutralize excess SOCl₂.
- Extraction: Use dichloromethane (3 × 50 mL), dry over anhydrous MgSO₄, and filter.
- Distillation: Purify via short-path distillation (bp 120–125°C at 15 mmHg) or recrystallization from hexane/ethyl acetate (3:1) .
Advanced: What computational methods aid in predicting reactivity and stability of this acyl chloride?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to model the electrophilicity of the acyl chloride group. Fukui indices (ƒ⁻) identify nucleophilic attack sites .
- Degradation Studies: Apply QSAR models to predict hydrolysis rates in aqueous buffers (t₁/₂ ~2–4 hours at pH 7.4). Correlate with experimental HPLC data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
